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Compound of Interest

Compound Name: 7H-Dodecafluoroheptanoic acid

Cat. No.: B105884

An In-depth Technical Guide to 7H-
Dodecafluoroheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7H-Dodecafluoroheptanoic acid (CAS No. 1546-95-8) is a fluorinated carboxylic acid
belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique properties,
imparted by the extensive fluorination, make it a subject of interest in various scientific
disciplines, including materials science and as a potential building block in organic synthesis.
This guide provides a comprehensive overview of its physical and chemical properties, along
with insights into its reactivity and analytical methodologies.

Chemical Identity and Structure

7H-Dodecafluoroheptanoic acid is a seven-carbon carboxylic acid where twelve hydrogen
atoms have been replaced by fluorine atoms, with a single hydrogen atom remaining at the 7-
position.

Table 1: Chemical Identifiers
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Identifier Value

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic

IUPAC Name _

acid[1][2]
CAS Number 1546-95-8[2][3][4]
Molecular Formula C7H2F1202[2][3]

InChl=1S/C7H2F1202/c8-
InChl 1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(
20)21/h1H,(H,20,21)[3]

C(C(C(C(C(C(C(=0)O)(F)R)(FF)(FF)(F)F)(F)F)
(FF

SMILES

Physicochemical Properties

The physicochemical properties of 7H-Dodecafluoroheptanoic acid are summarized in the
table below. These properties are critical for understanding its environmental fate, potential
biological interactions, and for designing experimental protocols.

Table 2: Physical and Chemical Properties

Property Value

Molecular Weight 346.07 g/mol [3][4]

Appearance Colourless/white low melting solid[5]

Melting Point 32-36 °C[4][5]

Boiling Point 192 °C[4][5]

Density 1.792 g/cm3

Solubility ?paringly soluble in chloroform, slightly soluble
in ethyl acetate and methanol.[5]

pKa (Predicted) 0.53 £0.10[5]

Flash Point >110 °C (>230 °F)
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Reactivity and Stability

Perfluoroalkyl carboxylic acids (PFCAs) are known for their high chemical stability.[6] They are
generally resistant to degradation through oxidation, hydrolysis, or reduction under typical
environmental and biological conditions. The reactivity of 7H-Dodecafluoroheptanoic acid is
largely dictated by the carboxylic acid functional group and the highly electronegative fluorine
atoms.

» Acidity: The presence of numerous electron-withdrawing fluorine atoms significantly
increases the acidity of the carboxylic acid group, as reflected in its low predicted pKa.[5]
This means that at physiological pH, the compound will exist almost entirely in its
carboxylate anion form.

o Reactions of the Carboxyl Group: The carboxylic acid moiety can undergo typical reactions
such as esterification and amidation. It can be used as a building block in organic synthesis
for the introduction of a perfluorinated alkyl chain.[4]

e Atmospheric Reactivity: In the gas phase, PFCAs can react with hydroxyl radicals (OH),
which is a potential atmospheric degradation pathway. Longer-chain PFCAs tend to react
slightly faster with OH radicals than shorter-chain ones.[7]

Experimental Protocols

Generalized Synthesis of a Perfluoroalkyl Carboxylic
Acid

While a specific, detailed protocol for the synthesis of 7H-Dodecafluoroheptanoic acid is not
readily available in the cited literature, a general workflow for the synthesis of w-

hydroperfluoroalkyl carboxylic acids can be conceptualized. A common strategy involves the
oxidation of a corresponding w-hydroperfluoroalkanol.
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A generalized workflow for the synthesis of an w-hydroperfluoroalkyl carboxylic acid.

Methodology:

Starting Material: A common starting material is a corresponding w-hydroperfluoroalkyl
iodide.

« Chain Extension: The starting material can be reacted with an alkene, such as ethylene, in a
radical addition reaction to extend the carbon chain and introduce a functional group handle.

e Formation of Alcohol: The resulting product can be converted to a primary alcohol.

o Oxidation: The primary alcohol is then oxidized to the carboxylic acid using a strong oxidizing
agent like potassium permanganate or Jones reagent.

« Purification: The final product is purified using standard techniques such as distillation or
recrystallization.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of
an ionizable compound. A reliable method for determining the pKa of fluorinated compounds is
through °F NMR spectroscopy.[1]

Methodology:

o Sample Preparation: A series of samples of 7H-Dodecafluoroheptanoic acid are prepared
in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol to
ensure solubility) across a wide range of pH values.

 NMR Data Acquisition: *°F NMR spectra are acquired for each sample. The chemical shift of
the fluorine atoms, particularly those closest to the carboxylic acid group, will be sensitive to
the protonation state of the carboxyl group.

o Data Analysis: The observed chemical shift (d) at each pH is a weighted average of the
chemical shifts of the protonated (dHA) and deprotonated (dA-) forms.
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e Titration Curve: A plot of the chemical shift (3) versus pH will generate a sigmoidal titration

curve.

o pKa Determination: The pKa is determined by fitting the titration curve to the appropriate
form of the Henderson-Hasselbalch equation. The inflection point of the curve corresponds
to the pKa.[1]

Prepare samples Acquire 19F NMR spectra Plot chemical shift (3) Fit the data to the / > Determine pKa from
at varying pH values for each sample vs. pH ’ Henderson-Hasselbalch equation the inflection point

Click to download full resolution via product page

Workflow for the determination of pKa using NMR spectroscopy.

Biological Activity and Toxicology

Specific studies on the biological activity and signaling pathways of 7H-
Dodecafluoroheptanoic acid are limited in the available literature. However, as a short-chain
PFAS, its toxicological profile is of interest. Generally, short-chain PFCAs are considered to be
less bioaccumulative than their long-chain counterparts. Toxicological data on related short-
chain PFCAs are being actively investigated by organizations such as the National Toxicology
Program. It is important to handle this compound with appropriate safety precautions, as it is
classified as harmful if swallowed and can cause severe skin burns and eye damage.

Conclusion

7H-Dodecafluoroheptanoic acid is a highly fluorinated carboxylic acid with distinct physical
and chemical properties. Its high acidity and stability make it a unique chemical entity. While
specific biological data is sparse, its structural similarity to other PFCAs warrants careful
handling and further investigation into its toxicological profile. The experimental protocols
outlined in this guide provide a framework for the analysis and potential synthesis of this and
related compounds, aiding researchers in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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